5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide
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Overview
Description
5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group at the 5-position, a methoxy group at the 2-position, and a furan ring attached via an ethyl linker at the nitrogen atom
Scientific Research Applications
5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.
Material Science: It can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzoic acid and 3-furyl ethylamine.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 5-chloro-2-methoxybenzoic acid and the amine group of 3-furyl ethylamine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent recycling, and continuous flow reactors to scale up the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups replacing the chloro group.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzamide: Lacks the furan ring and ethyl linker, which may result in different biological activities.
N-[2-(Furan-3-YL)ethyl]-2-methoxybenzamide: Lacks the chloro group, which can affect its reactivity and binding properties.
5-Chloro-N-[2-(furan-3-YL)ethyl]benzamide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide is unique due to the combination of the chloro, methoxy, and furan groups, which can impart distinct chemical and biological properties. This combination can enhance its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-18-13-3-2-11(15)8-12(13)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKJRLQVQNNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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